
Iso-butyl 4-hydroxybenzoate-2,3,5,6-D4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iso-butyl 4-hydroxybenzoate-2,3,5,6-D4 is a deuterated form of iso-butyl 4-hydroxybenzoate, which is commonly known as isobutylparaben. This compound is a stable isotope-labeled chemical, often used in various scientific research applications. The deuterium atoms replace the hydrogen atoms at specific positions in the molecule, making it useful for tracing and analytical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Iso-butyl 4-hydroxybenzoate-2,3,5,6-D4 can be synthesized through esterification of 4-hydroxybenzoic acid with iso-butyl alcohol in the presence of a deuterium source. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The deuterium atoms are introduced by using deuterated reagents or solvents.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is carried out in a controlled environment to ensure the incorporation of deuterium atoms. The product is then purified through distillation or recrystallization to achieve the desired purity and isotopic labeling.
Análisis De Reacciones Químicas
Types of Reactions
Iso-butyl 4-hydroxybenzoate-2,3,5,6-D4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Iso-butyl 4-hydroxybenzoate-2,3,5,6-D4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and as a reference standard in quality control.
Mecanismo De Acción
The mechanism of action of iso-butyl 4-hydroxybenzoate-2,3,5,6-D4 involves its interaction with specific molecular targets. The deuterium atoms provide a unique signature that can be detected using mass spectrometry, allowing researchers to trace the compound’s pathway and interactions. The hydroxyl and ester groups play a crucial role in its reactivity and binding to target molecules.
Comparación Con Compuestos Similares
Iso-butyl 4-hydroxybenzoate-2,3,5,6-D4 is compared with other similar compounds such as:
Butyl 4-hydroxybenzoate: Similar structure but without deuterium labeling.
Methyl 4-hydroxybenzoate: A shorter alkyl chain and different reactivity.
Ethyl 4-hydroxybenzoate: Intermediate alkyl chain length and reactivity.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in tracing and analytical studies.
Propiedades
Fórmula molecular |
C11H14O3 |
|---|---|
Peso molecular |
198.25 g/mol |
Nombre IUPAC |
2-methylpropyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate |
InChI |
InChI=1S/C11H14O3/c1-8(2)7-14-11(13)9-3-5-10(12)6-4-9/h3-6,8,12H,7H2,1-2H3/i3D,4D,5D,6D |
Clave InChI |
XPJVKCRENWUEJH-LNFUJOGGSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C(=O)OCC(C)C)[2H])[2H])O)[2H] |
SMILES canónico |
CC(C)COC(=O)C1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


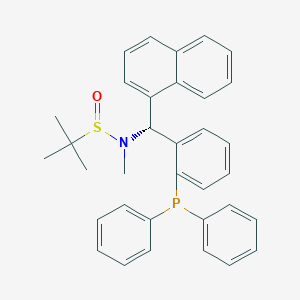
![(4R,5S,6S)-6-((R)-1-Hydroxyethyl)-4-methyl-7-oxo-3-(((R)-5-oxopyrrolidin-3-yl)thio)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12298455.png)
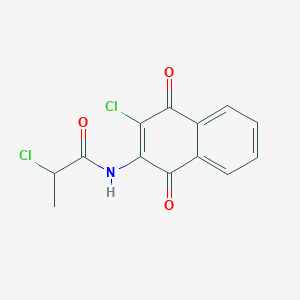

![(1R,2S,6S,9S,10R,11S,12S,14R,15R,18R,20S,23S,24R)-1,10,11,12,14,20,24-heptahydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-19-one](/img/structure/B12298484.png)

![3,6-Dimethyl-3-azatricyclo[6.2.2.04,9]dodecan-11-one](/img/structure/B12298493.png)
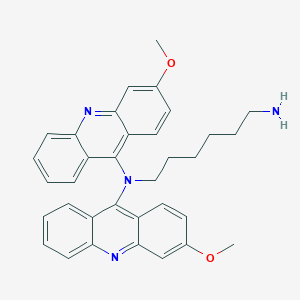
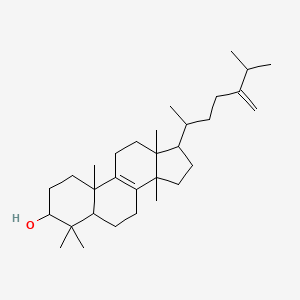

![10-(3-aminopropylamino)-3,8-dihydroxy-14-[(2-hydroxyethylamino)methyl]-1,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,7,9,11,13(16),14-heptaen-6-one;hydrochloride](/img/structure/B12298511.png)

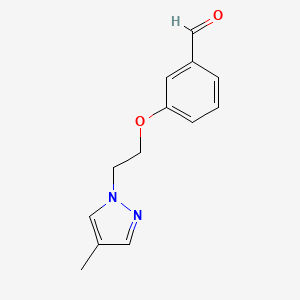
![1-butyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-5-[(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-methyl-2-oxopyridine-3-carbonitrile](/img/structure/B12298528.png)
